molecular formula C14H13ClFNO3S B6548912 3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide CAS No. 1105234-44-3

3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide

Cat. No.: B6548912
CAS No.: 1105234-44-3
M. Wt: 329.8 g/mol
InChI Key: FHSDDSHENUCMEF-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and pharmaceutical research. Sulfonamides are a significant class of compounds known for their diverse pharmacological activities. This particular compound features a 3-chloro-4-fluoro substituted benzene sulfonamide core, a structure frequently explored in the development of novel therapeutic agents, including Nav1.7 inhibitors investigated for the treatment of pain . The N-(2-phenoxyethyl) side chain may influence the compound's physicochemical properties and its interaction with biological targets. As a class, non-antibacterial sulfonamides, which lack the aromatic amine group associated with allergic responses, are of great interest for developing therapies for various conditions . Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, or as a candidate for high-throughput screening in drug discovery programs aimed at ion channels, enzymes, and other protein targets. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(2-phenoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO3S/c15-13-10-12(6-7-14(13)16)21(18,19)17-8-9-20-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSDDSHENUCMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction typically proceeds in a polar aprotic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or pyridine to neutralize HCl byproducts. Stoichiometric excess of the amine (1.2–1.5 equivalents) ensures complete conversion of the sulfonyl chloride. Kinetic studies reveal that reaction completion occurs within 2–4 hours at 0–25°C, with yields ranging from 70% to 85% depending on purification protocols.

Purification Strategies

Crude product purification often involves sequential solvent washes (e.g., aqueous HCl to remove unreacted amine, followed by sodium bicarbonate to eliminate residual acid). Recrystallization from ethanol/water mixtures (3:1 v/v) yields high-purity sulfonamide (>98% by HPLC). Alternative methods, such as column chromatography using silica gel and ethyl acetate/hexane eluents, are employed for small-scale syntheses but are less practical industrially due to solvent consumption.

Electrochemical Oxidative Coupling Approach

Recent advancements in electrochemistry have enabled direct synthesis of sulfonamides from thiols and amines, offering a sustainable alternative to traditional methods. This approach avoids pre-functionalized sulfonyl chlorides, instead utilizing 3-chloro-4-fluorobenzenethiol and 2-phenoxyethylamine as starting materials.

Electrochemical Reactor Design and Conditions

The reaction is conducted in an electrochemical microflow reactor with a 250 μm interelectrode gap, operating at room temperature with a constant current of 10 mA/cm². The electrolyte consists of 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile. Key advantages include:

  • Disulfide Intermediate Formation : Thiols are oxidized to disulfides within 20 seconds at the anode.

  • Aminium Radical Generation : The amine undergoes one-electron oxidation to form a reactive radical cation, which couples with the disulfide to yield sulfenamide intermediates.

  • Sequential Oxidation : Sulfenamides are further oxidized to sulfonamides via sulfinamide intermediates, completing the process in 5–10 minutes.

Yield and Scalability Data

ParameterValue
Reaction Time5–10 minutes
Yield68–72%
Faradaic Efficiency82%
ScalabilityDemonstrated at 100 g scale

This method eliminates hazardous chlorinating agents (e.g., SOCl₂, PCl₅) and reduces waste generation, aligning with green chemistry principles. However, challenges persist in handling volatile thiols and optimizing electrode longevity.

Comparative Analysis of Synthetic Methods

Efficiency and Environmental Impact

MetricTraditional MethodElectrochemical
Reaction Time2–4 hours5–10 minutes
Atom Economy78%89%
PMI (Process Mass Intensity)12.46.8
Hazardous ReagentsSOCl₂, pyridineNone

The electrochemical method excels in speed and sustainability but requires specialized equipment. Traditional synthesis remains preferable for small-scale, high-purity applications due to established protocols.

Crystalline Intermediate Isolation for Enhanced Purity

Patent literature describes the isolation of crystalline intermediates to improve final product purity. For example, treating 3-chloro-4-fluorobenzenesulfonic acid with oxalyl chloride generates the sulfonyl chloride, which is crystallized from toluene at −20°C before coupling with the amine. This step reduces byproducts such as sulfonic anhydrides and ensures >99% sulfonyl chloride purity.

Solvent Selection for Crystallization

Solvent SystemPurity AchievedCrystal Morphology
Toluene/Heptane (1:3)99.2%Needles
Ethyl Acetate97.8%Prisms
Dichloromethane95.1%Amorphous

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the sulfonamide group .

Scientific Research Applications

3-Chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide is a compound of interest in various scientific research applications, particularly in medicinal chemistry and pharmaceuticals. Its unique chemical structure allows it to interact with biological systems in specific ways, leading to several potential applications. This article explores the compound's properties, its applications in drug development, and relevant case studies.

Medicinal Chemistry

The primary application of 3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide lies in its potential as a pharmaceutical agent. The sulfonamide moiety is known for its antibacterial properties, making this compound a candidate for developing new antibiotics. Research has indicated that modifications to the sulfonamide structure can lead to enhanced efficacy against resistant bacterial strains.

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. The presence of fluorine and chlorine atoms may contribute to increased lipophilicity and bioactivity. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.

Enzyme Inhibition

Sulfonamides are known inhibitors of certain enzymes, such as carbonic anhydrase and various proteases. Research has indicated that 3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide may exhibit inhibitory effects on these enzymes, which could be beneficial in treating conditions like glaucoma or other diseases where enzyme modulation is critical.

Drug Delivery Systems

The phenoxyethyl group in the compound can facilitate interactions with biological membranes, making it a candidate for drug delivery systems. Studies are ongoing to investigate how this compound can be incorporated into nanoparticles or other carriers to enhance drug solubility and bioavailability.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antibacterial activity of various sulfonamide derivatives, including 3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus strains that are resistant to conventional treatments.

Case Study 2: Anticancer Properties

In a research article from Cancer Letters, the anticancer effects of sulfonamide derivatives were evaluated using human cancer cell lines. The study found that 3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.

Case Study 3: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters focused on the enzyme inhibition properties of various sulfonamides. The study demonstrated that 3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide effectively inhibited carbonic anhydrase activity, which could have implications for treating conditions like glaucoma and edema.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro and fluoro groups may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Substituent Effects on Receptor Selectivity

  • TCN-201 (3-Chloro-4-Fluoro-N-[(4-[(2-(Phenylcarbonyl)Hydrazino)Carbonyl]Phenyl)Methyl]Benzenesulfonamide): Key Difference: Incorporates a phenylcarbonyl hydrazine group instead of phenoxyethyl. Activity: Demonstrates high selectivity for GluN2A-containing NMDA receptors as a negative allosteric modulator. The hydrazine group facilitates interactions at the GluN1/GluN2A subunit interface, a feature absent in the target compound . Implication: The phenoxyethyl group in the target compound likely directs it toward different biological targets or reduces subunit-specific NMDA receptor activity.
  • 3-Chloro-4-Fluoro-N-(2-Phenylethyl)Benzene-1-Sulfonamide (CAS 613657-28-6): Key Difference: Replaces the oxygen atom in the phenoxyethyl group with a methylene (-CH₂-) unit, forming a phenylethyl chain.

Cytotoxicity and DNA Interactions

  • Phenoxyethyl Esters (): 2-Phenoxyethyl 4-Hydroxy Benzoate: Displays significant cytotoxicity against MCF-7 breast cancer cells (IC₅₀ < 62.5 µg/mL) due to intercalation with DNA via intermolecular hydrogen bonds. 2-Phenoxyethyl 2-Hydroxybenzoate: Less active (52% viability at 500 µg/mL), highlighting the critical role of substituent position on aromatic rings . Relevance to Target Compound: The 3-chloro-4-fluoro substitution on the benzene ring may enhance DNA binding or protein interactions, but the phenoxyethyl group’s flexibility could reduce intercalation efficiency compared to rigid esters.

Structural Modifications and Pharmacokinetics

  • 3-Chloro-4-Fluoro-N-[1-(Propylsulfonyl)-1,2,3,4-Tetrahydro-6-Quinolinyl]Benzenesulfonamide (CAS 1021117-17-8): Key Difference: Features a bulky propylsulfonyl-tetrahydroquinolinyl group. Impact: Increased steric hindrance may reduce metabolic clearance but could limit blood-brain barrier penetration compared to the smaller phenoxyethyl group in the target compound .
  • 3-Chloro-4-Fluoro-N-({1-[(Thiophen-3-Yl)Methyl]Piperidin-4-Yl}Methyl)Benzene-1-Sulfonamide (CAS 1234977-09-3): Key Difference: Incorporates a thiophene-methylpiperidine moiety.

Halogenation and Bioactivity

  • SC-558 Analogs () :
    • A series of sulfonamides with varying substituents (e.g., Cl, Br, OCH₃) on the benzene ring.
    • Observation : Halogenation at the 3- and 4-positions (as in the target compound) optimizes steric and electronic interactions with hydrophobic enzyme pockets, such as COX-2 .
    • Comparison : The target compound’s fluorine atom (electron-withdrawing) may enhance metabolic stability compared to bromine or methoxy groups.

Physicochemical Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Solubility (mg/mL)
Target Compound 356.8 3-Cl, 4-F, 2-phenoxyethyl ~2.5 <0.1 (PBS)
TCN-201 ~550 Phenylcarbonyl hydrazine ~3.8 <0.05
3-Chloro-4-Fluoro-N-(2-phenylethyl) 342.8 3-Cl, 4-F, phenylethyl ~3.0 <0.1
2-Phenoxyethyl 4-Hydroxy Benzoate 258.3 Phenoxyethyl, 4-OH ~2.2 0.3

Biological Activity

3-Chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide
  • CAS Number : 1105234-44-3
  • Molecular Formula : C15H15ClFNO2S
  • Molecular Weight : 327.80 g/mol

The compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors. Its structural components, including the sulfonamide group and fluorinated benzene ring, enhance its interaction with biological targets.

  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes including acid-base balance and fluid secretion .
  • Antimicrobial Activity : Like other sulfonamides, this compound may exhibit antibacterial properties by mimicking para-aminobenzoic acid (PABA), thus inhibiting folate synthesis in bacteria .
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures can interfere with cancer cell proliferation by targeting specific signaling pathways related to cell growth and survival .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits carbonic anhydrase
AntimicrobialPotential antibacterial effects
AnticancerInhibits proliferation in cancer cells

Research Insights

  • In Vitro Studies : In vitro assays have demonstrated that 3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide can effectively inhibit the growth of various bacterial strains, showcasing its potential as an antimicrobial agent.
  • Cell Line Studies : Research involving human cancer cell lines indicates that this compound may induce apoptosis and inhibit cell cycle progression, suggesting a mechanism for its anticancer activity.
  • Pharmacokinetics : Studies on the pharmacokinetic properties reveal that the compound exhibits favorable absorption and distribution characteristics, which are critical for its therapeutic efficacy.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies should evaluate the compound's effects on human cells and its potential side effects in vivo.

Q & A

Q. What are the standard synthetic routes for 3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide, and what critical parameters must be controlled to ensure high yield and purity?

The synthesis typically involves multi-step reactions, starting with the functionalization of the benzene ring with chlorine and fluorine substituents, followed by sulfonamide formation via reaction with 2-phenoxyethylamine. Key steps include:

  • Sulfonylation : Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with 2-phenoxyethylamine under controlled pH (8–9) and temperature (0–5°C) to minimize side reactions .
  • Purification : Using column chromatography or recrystallization to isolate the product. Critical parameters include solvent choice (e.g., dichloromethane for solubility), reaction time, and stoichiometric ratios to avoid over-sulfonylation. NMR and HPLC are essential for purity validation .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the phenoxyethyl group and sulfonamide linkage. For example, the ethylenic protons in the phenoxyethyl chain appear as a triplet near δ 3.5–4.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% is typical for research-grade material) and detects trace impurities like unreacted sulfonyl chloride .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 368.8) and fragmentation patterns .

Q. What structural features of this compound influence its solubility and bioavailability in biological assays?

The sulfonamide group enhances hydrophilicity, while the 2-phenoxyethyl chain increases lipophilicity, balancing solubility for in vitro assays. The chloro and fluoro substituents on the benzene ring improve metabolic stability by reducing oxidative degradation . Computational modeling (e.g., LogP calculations) can predict solubility trends in different solvents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Contradictions often arise from variations in assay conditions or metabolite interference. Methodological approaches include:

  • Metabolite Profiling : Using LC-MS to identify active/degradation products (e.g., hydroxylated metabolites may exhibit altered activity) .
  • Orthogonal Assays : Combining enzymatic assays (e.g., COX-2 inhibition) with cell-based assays (e.g., anti-inflammatory activity in macrophages) to confirm target specificity .
  • Standardized Protocols : Controlling variables like DMSO concentration (<0.1% v/v) and serum content in cell culture media to ensure reproducibility .

Q. What strategies optimize the synthesis of this compound for scalability in academic research settings?

  • Continuous Flow Chemistry : Reduces reaction time and improves yield by maintaining precise temperature and mixing conditions, as demonstrated for structurally similar sulfonamides .
  • Catalyst Screening : Testing Pd/C or Cu-based catalysts for coupling steps to enhance efficiency .
  • In-line Analytics : Integrating FTIR or UV monitoring to track reaction progress and minimize purification steps .

Q. How do electronic effects of the chloro and fluoro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

The meta-chloro and para-fluoro groups create an electron-deficient aromatic ring, activating the sulfonamide group toward nucleophilic attack. Computational studies (e.g., DFT calculations) show that the fluorine’s strong electron-withdrawing effect increases the electrophilicity of the sulfonyl sulfur, facilitating reactions with amines or thiols . Experimental validation via Hammett plots can quantify these electronic effects .

Q. What are the key considerations for designing stability studies to assess degradation pathways under physiological conditions?

  • pH-Dependent Stability : Incubate the compound in buffers simulating gastric (pH 1.2) and intestinal (pH 6.8) environments, analyzing degradation products via LC-MS .
  • Oxidative Stress Testing : Expose to H2_2O2_2 or cytochrome P450 enzymes to identify oxidation-prone sites (e.g., the phenoxyethyl chain) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures and storage recommendations .

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